molecular formula C11H15BrN2O2 B1372941 tert-Butyl (3-amino-4-bromophenyl)carbamate CAS No. 885270-70-2

tert-Butyl (3-amino-4-bromophenyl)carbamate

Cat. No.: B1372941
CAS No.: 885270-70-2
M. Wt: 287.15 g/mol
InChI Key: RFQBPWDUTRKBLH-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-4-bromophenyl)carbamate: is a chemical compound characterized by the presence of a tert-butyl carbamate group attached to a 3-amino-4-bromophenyl moiety. This compound is commonly used in organic synthesis as a chemical reagent and intermediate. It is particularly notable for its stability and the protective nature of the tert-butyl carbamate group, which can be removed under specific conditions to reveal the reactive amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (3-amino-4-bromophenyl)carbamate typically involves the reaction of 3-amino-4-bromoaniline with tert-butyl chloroformate. This reaction is generally carried out at ambient temperature in the presence of a suitable solvent and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-amino-4-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (3-amino-4-bromophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .

Biology and Medicine: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to protect the amine group during synthetic transformations makes it valuable in multi-step synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-4-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group shields the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as nucleophilic substitution or coupling reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(3-amino-4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQBPWDUTRKBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697655
Record name tert-Butyl (3-amino-4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-70-2
Record name tert-Butyl (3-amino-4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-70-2
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